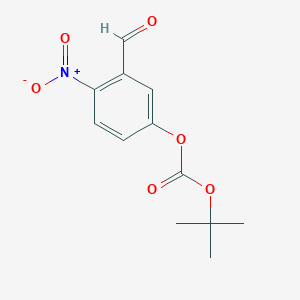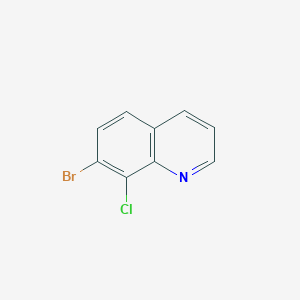
Trisodium;azanide;2-methylpropan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;azanide;2-methylpropan-2-olate is a chemical compound with the molecular formula 2NaNH2 · (CH3)3CONa. It is commonly used in organic synthesis as a strong base to generate carbanions. This complex base is typically available as a solution in tetrahydrofuran (THF) and is known for its high reactivity and utility in various chemical reactions .
Preparation Methods
The preparation of sodium amide-sodium tert-butylate complex base involves the combination of sodium amide (NaNH2) and sodium tert-butylate (NaO-t-Bu) in a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions. The resulting complex base is then isolated and purified for use in various applications .
Synthetic Route:
- Sodium amide is prepared by the reaction of sodium metal with liquid ammonia.
- Sodium tert-butylate is synthesized by the reaction of sodium metal with tert-butanol.
- The two compounds are then combined in THF to form the sodium amide-sodium tert-butylate complex base.
Industrial Production: Industrial production methods for this complex base involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process is carefully monitored to maintain the desired concentration and quality of the final product .
Chemical Reactions Analysis
Trisodium;azanide;2-methylpropan-2-olate undergoes various types of chemical reactions, including:
Oxidation and Reduction:
- The compound can participate in oxidation-reduction reactions, although it is more commonly used as a base rather than an oxidizing or reducing agent.
Substitution Reactions:
- It is frequently employed in nucleophilic substitution reactions where it acts as a strong base to deprotonate substrates, generating nucleophiles that can attack electrophilic centers.
Common Reagents and Conditions:
- The complex base is often used in conjunction with THF as the solvent.
- Typical reaction conditions involve low temperatures and an inert atmosphere to prevent side reactions.
Major Products:
Scientific Research Applications
Trisodium;azanide;2-methylpropan-2-olate has a wide range of applications in scientific research, including:
Chemistry:
- It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
- The compound is also employed in the preparation of alkynes and other unsaturated hydrocarbons through elimination reactions .
Biology and Medicine:
- While its direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals and other biologically active molecules.
Industry:
- In the chemical industry, sodium amide-sodium tert-butylate complex base is used in the production of fine chemicals and specialty materials.
- It is also utilized in the manufacturing of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of sodium amide-sodium tert-butylate complex base involves the generation of carbanions through deprotonation of substrates. The carbanions formed are highly reactive and can participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include the deprotonation of acidic hydrogen atoms and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Trisodium;azanide;2-methylpropan-2-olate is unique due to its combination of sodium amide and sodium tert-butylate, which provides a strong base with high reactivity. Similar compounds include:
Sodium amide (NaNH2): A strong base used in the formation of acetylides and double elimination reactions to give alkynes.
Sodium tert-butylate (NaO-t-Bu): Another strong base used in organic synthesis, particularly in the preparation of tert-butoxide complexes.
The uniqueness of sodium amide-sodium tert-butylate complex base lies in its ability to generate carbanions efficiently, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C4H13N2Na3O |
|---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
trisodium;azanide;2-methylpropan-2-olate |
InChI |
InChI=1S/C4H9O.2H2N.3Na/c1-4(2,3)5;;;;;/h1-3H3;2*1H2;;;/q3*-1;3*+1 |
InChI Key |
ZQLFHMTWFXTUSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[O-].[NH2-].[NH2-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B1512244.png)










![[(3R,7R,8R,9S,13S,14S,17R)-17-Ethynyl-3-hydroxy-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B1512266.png)
![Ethyl 6-methylimidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1512268.png)
![Ethyl 6-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1512269.png)
